N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
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Overview
Description
N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenyl, pyridinyl, and thiophenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with pyridin-2-ylamine to form an intermediate Schiff base. This intermediate is then reacted with 4,5-dimethylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For instance, it may inhibit certain kinases or modulate receptor-ligand interactions, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Shares the fluorophenyl and pyridinyl groups but differs in the core structure.
2-(pyridin-2-yl)pyrimidine derivatives: Contains the pyridinyl group and exhibits similar biological activities.
Uniqueness
N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to its combination of fluorophenyl, pyridinyl, and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H22FN3OS |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[3-[(2-fluorophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H22FN3OS/c1-16-17(2)31-25(29-24(30)18-10-4-3-5-11-18)22(16)23(19-12-6-7-13-20(19)26)28-21-14-8-9-15-27-21/h3-15,23H,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
WNXVJYISMNLIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2F)NC3=CC=CC=N3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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